2-Bromo-3-cyclopropylaniline
Description
2-Bromo-3-cyclopropylaniline is an aromatic amine derivative with a bromine atom at the ortho position (C2) and a cyclopropyl group at the meta position (C3) on the aniline ring. Its molecular formula is C₉H₁₀BrN, yielding a molecular weight of 212.09 g/mol (calculated from atomic masses: C=12, H=1, Br=80, N=14). The cyclopropyl group introduces steric bulk and unique electronic effects due to its strained ring structure, which can influence reactivity and physical properties. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, analogous to other brominated anilines documented in industrial catalogs .
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
2-bromo-3-cyclopropylaniline |
InChI |
InChI=1S/C9H10BrN/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5,11H2 |
InChI Key |
CKWWONPVHUEUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyclopropylaniline can be achieved through several methods. One common approach involves the bromination of 3-cyclopropylaniline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyclopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclopropyl-substituted anilines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of cyclopropyl-substituted anilines.
Scientific Research Applications
2-Bromo-3-cyclopropylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Positional isomerism significantly affects electronic distribution. For example, bromine at C2 (ortho to NH₂) in the target compound may enhance electrophilic substitution reactivity compared to C3-substituted isomers .
Substituent Type Variations
Bromo vs. Chloro Analogs
Key Observations :
- Bromine’s lower electronegativity (2.96 vs.
Complex Substituent Systems
The compound 2-(bromomethyl)-3-chloro-N,N-bis(cyclopropylmethyl)aniline (–2) highlights the impact of multiple substituents:
Key Observations :
- N,N-bis(cyclopropylmethyl) substitution in the compound drastically increases molecular weight and steric complexity, reducing nucleophilicity of the amine compared to the primary aniline group in the target compound .
Q & A
Basic: What are the standard synthetic routes for 2-Bromo-3-cyclopropylaniline, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via bromination of 3-cyclopropylaniline. Direct electrophilic substitution using bromine (Br₂) in acetic acid or HBr/H₂O₂ under controlled temperatures (0–25°C) achieves moderate yields (~50–65%) . Side reactions, such as over-bromination or cyclopropane ring opening, can occur at higher temperatures. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product. Reaction optimization should prioritize low-temperature conditions and stoichiometric control of brominating agents .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H NMR (CDCl₃) shows distinct aromatic protons (δ 6.8–7.2 ppm) and cyclopropane CH₂ signals (δ 1.2–1.5 ppm). ¹³C NMR confirms bromine substitution (C-Br at ~115 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak [M+H]⁺ at m/z 226 (C₉H₁₀BrN) .
- X-ray Crystallography : Resolves ambiguities in regioselectivity and confirms the bromine position on the aniline ring .
Advanced: How can competing regioselectivity during bromination be mitigated in derivatives of 3-cyclopropylaniline?
Answer:
Regioselectivity challenges arise due to electron-donating cyclopropane groups directing bromination to ortho/para positions. To favor 3-bromo substitution:
- Use steric directing groups (e.g., bulky substituents on the aniline ring).
- Employ Lewis acids (e.g., FeCl₃) to polarize Br₂ and stabilize transition states .
- Monitor reaction progress with TLC (Rf ~0.4 in hexane/EtOAc 4:1) to terminate before side-product formation .
Advanced: How do researchers resolve contradictions in reported bioactivity data for brominated aniline derivatives?
Answer:
Discrepancies in bioactivity (e.g., tumor suppression vs. cytotoxicity) often stem from:
- Model Systems : In vitro assays (e.g., MTT on cancer cell lines) may not replicate in vivo pharmacokinetics .
- Purity : Impurities >5% (e.g., residual brominating agents) can skew results. Validate purity via HPLC (>98%) before biological testing .
- Structural Confirmation : Misassignment of bromine position (e.g., 2-bromo vs. 3-bromo isomers) invalidates comparisons. Always verify structures with 2D NMR (COSY, HSQC) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the cyclopropane ring or bromine displacement.
- Avoid moisture (use desiccants) to minimize hydrolysis .
- Stability tests (HPLC) after 6 months show <2% degradation under these conditions .
Advanced: What cross-coupling reactions are feasible with this compound for constructing complex heterocycles?
Answer:
The bromine atom enables:
- Suzuki-Miyaura Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryls .
- Buchwald-Hartwig Amination : To introduce secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos catalysts .
- Cyclopropane Ring Modifications : Photocatalytic C-H functionalization (e.g., with Ru(bpy)₃²⁺) to append additional groups without ring opening .
Advanced: How can computational methods guide mechanistic studies of brominated aniline derivatives?
Answer:
- DFT Calculations : Predict bromination regioselectivity by analyzing electron density maps (e.g., Fukui indices) .
- MD Simulations : Model interactions with biological targets (e.g., enzyme active sites) to rationalize bioactivity .
- Solvent Effects : COSMO-RS models optimize reaction solvents for improved yield and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
